Hyfl C
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GSPRQCAETCFIGKCYTEELGCTCTAFLCMKN |
Origin of Product |
United States |
Hyfl C: a Specific Cyclotide from Hybanthus Floribundus
Discovery and Isolation of Hyfl C
The discovery and isolation of this compound are linked to the investigation of cyclotide diversity within the Hybanthus genus nih.gov.
Source Organism and Botanical Context (Hybanthus floribundus, Violaceae Family)
This compound was discovered in Hybanthus floribundus, a plant species belonging to the Violaceae family nih.govcpu-bioinfor.orgcusabio.com. The Violaceae family, also known as the violet family, comprises approximately 23 genera and 800 species distributed globally modares.ac.ir. Hybanthus floribundus itself is a large plant found in southeastern Australia nih.gov. Cyclotides are widely distributed within the Violaceae family, although the full cyclotide content of many species remains unexplored modares.ac.ir. Hybanthus floribundus is one of several Hybanthus species in which cyclotides have been identified nih.govsci-hub.se.
Methodologies for Extraction and Purification from Plant Material
The isolation of cyclotides, including this compound, from plant material typically involves a series of steps designed to extract and purify these stable peptides nih.govdiva-portal.org. Bulk plant material from Hybanthus floribundus has been used for the extraction and purification of several chromatographically pure cyclotides nih.gov. A common initial step involves the extraction of plant material, often using aqueous or aqueous-organic solvents diva-portal.org. This is followed by purification techniques, frequently employing chromatography, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to separate individual cyclotides based on their physicochemical properties nih.govdiva-portal.org. The stability and hydrophobicity of cyclotides facilitate their straightforward isolation and characterization nih.gov.
Primary Structural Elucidation of this compound
Determining the primary structure of a cyclotide involves identifying its amino acid sequence and the arrangement of its disulfide bonds diva-portal.org.
Amino Acid Sequence Determination
The amino acid sequence of this compound has been determined cpu-bioinfor.orgcusabio.com. This is typically achieved through techniques such as tandem mass spectrometry (MS-MS) after the cyclotide's disulfide bonds have been reduced and the peptide linearized nih.govdiva-portal.org. Amino acid analysis can also be used in combination with mass spectrometry to obtain full sequence coverage diva-portal.orgresearchgate.net. The amino acid sequence of this compound is GSPRQCAETCFIGKCYTEELGCTCTAFLCMKN cpu-bioinfor.orgcusabio.com. This compound has a sequence length of 32 amino acids cpu-bioinfor.orgcusabio.com.
Here is the amino acid sequence of this compound:
| Sequence | Length | UniProt Entry |
| GSPRQCAETCFIGKCYTEELGCTCTAFLCMKN | 32 | P84649 cpu-bioinfor.orgcusabio.com |
Confirmation of Disulfide Bond Arrangement
Cyclotides are characterized by a knotted arrangement of disulfide bonds, formed by six conserved cysteine residues nih.govgoogle.comfrontiersin.org. Confirmation of the disulfide bond arrangement is crucial for understanding the cyclotide's three-dimensional structure and stability nih.govgoogle.com. For this compound, like other cyclotides, the presence of three disulfide bonds can be confirmed by techniques such as reduction and alkylation, which result in a characteristic mass shift diva-portal.org. The predicted disulfide bonds for this compound link cysteine 4 to 21, 8 to 23, and 13 to 28 cpu-bioinfor.org. This interlocking arrangement, along with the cyclic backbone, forms the cyclic cystine knot (CCK) motif google.comfrontiersin.org.
Unique Structural Features of this compound within the Cyclotide Family
This compound possesses structural features that distinguish it within the diverse cyclotide family nih.gov. Cyclotides are broadly classified into subfamilies, such as bracelet and Möbius, based on structural characteristics uq.edu.auacs.org. This compound is classified as a bracelet cyclotide uq.edu.au.
While cyclotides share the common cyclic cystine knot motif, sequence variations occur primarily within the inter-cysteine loops google.comfrontiersin.orguq.edu.au. This compound contains amino acid substitutions that were previously unseen in other cyclotides at the time of its discovery, specifically a Gln and Met in loop 6, a Lys in loop 2, and tandem Glu residues in loop 3 nih.gov. The presence of the tripeptide sequence AET in loop 1 is also noted as novel compared to previously reported cyclotides which typically have GES, GET, or AES in this loop nih.gov. The Met residue in this compound has been observed in both oxidized and unmodified forms nih.govscispace.com. These specific amino acid variations contribute to the unique sequence and potential functional characteristics of this compound nih.gov.
Distinctive Amino Acid Substitutions and Sequence Divergence
This compound exhibits distinctive amino acid substitutions and sequence divergence when compared to previously reported cyclotides. nih.gov Notably, it contains amino acid substitutions that were previously unseen in other cyclotides at the time of its discovery. nih.gov Specific examples of these substitutions include the presence of Gln and Met residues within loop 6, and a Lys residue in loop 2. nih.gov Furthermore, this compound is characterized by the presence of tandem Glutamic acid residues in loop 3. nih.gov These specific substitutions contribute to the unique sequence profile of this compound. The full amino acid sequence of this compound is GSPRQCAETCFIGKCYTEELGCTCTAFLCMKN. cpu-bioinfor.orggoogle.com
Specific Loop Architectures
Cyclotides are structured with six backbone loops located between conserved cysteine residues. uq.edu.au this compound possesses specific loop architectures that distinguish it from other cyclotides. A notable feature is the presence of the tripeptide sequence AET in loop 1. nih.gov This is considered novel, as previously characterized cyclotides typically exhibit sequences such as GES, GET, or AES in this highly conserved loop. nih.gov Analysis of the this compound sequence (GSPRQCAETCFIGKCYTEELGCTCTAFLCMKN) reveals the composition of its loops:
| Loop Number | Amino Acid Sequence Segment | Position in Sequence | Notes |
| Loop 1 | AET | 7-9 | Novel tripeptide sequence nih.gov |
| Loop 2 | FIGK | 11-14 | Contains Lys nih.gov |
| Loop 3 | YTEELG | 16-21 | Contains tandem Glu nih.gov |
| Loop 4 | T | 23 | |
| Loop 5 | CTAFL | 24-28 | |
| Loop 6 | GSPRQMKN | 1-5 and 29-32 | Contains Gln and Met nih.gov |
Note: Loop 6 is formed by the cyclization of the N- and C-termini of the linear precursor.
Novel Amino Acid Compositions
| Amino Acid | Count |
| Alanine (A) | 2 |
| Arginine (R) | 1 |
| Asparagine (N) | 1 |
| Cysteine (C) | 6 |
| Glutamic Acid (E) | 2 |
| Glutamine (Q) | 1 |
| Glycine (G) | 3 |
| Isoleucine (I) | 1 |
| Lysine (K) | 2 |
| Leucine (L) | 2 |
| Methionine (M) | 1 |
| Phenylalanine (F) | 2 |
| Proline (P) | 1 |
| Serine (S) | 2 |
| Threonine (T) | 3 |
| Tyrosine (Y) | 1 |
| Valine (V) | 0 |
| Tryptophan (W) | 0 |
| Histidine (H) | 0 |
| Aspartic Acid (D) | 0 |
Based on this composition, this compound contains 3 basic residues (Arginine and Lysine) and 3 acidic residues (Glutamic Acid). cpu-bioinfor.org It also has 7 hydrophobic residues and 16 polar residues. cpu-bioinfor.org
Post-Translational Modifications
Post-translational modifications (PTMs) can significantly influence protein function and structure. nih.govnih.gov In the case of this compound, a specific post-translational modification observed is the oxidation state of its Methionine residue. nih.gov Research has indicated that the Methionine residue in this compound was found to exist in both its unmodified and oxidized forms. nih.gov This contrasts with Hyfl B, another cyclotide from Hybanthus floribundus, where the Methionine residue was detected only in the oxidized state. nih.gov The presence of both forms in this compound suggests potential variability in the extent of this modification.
Structural Biology and Conformational Dynamics of Hyfl C and Analogues
Three-Dimensional Structure Determination Methodologies for Cyclotides
Determining the three-dimensional structures of cyclotides is essential for elucidating their structure-function relationships. Several methodologies are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures
NMR spectroscopy is a primary technique used to determine the solution structures of cyclotides. uq.edu.auxiahepublishing.com The compact and well-defined structures of these peptides yield well-dispersed NMR spectra, facilitating structural assignments. uq.edu.au NMR is particularly well-suited for cyclotides because their constrained and knotted structure helps them remain ordered in solution. xiahepublishing.com This technique can also be used to evaluate the position of cysteine residues involved in disulfide bonds. xiahepublishing.com More than 50 cyclotide structures have been determined using solution-state NMR. uq.edu.au
Homology Modeling and Computational Structure Prediction
When experimental structural data is limited, computational methods such as homology modeling are valuable for predicting the three-dimensional structures of cyclotides. google.comresearchgate.net Homology modeling involves using the known structures of related cyclotides as templates to build models of peptides with unknown structures based on their amino acid sequences. google.com This approach is part of computational pipelines used in cyclotide research, allowing for the prediction of 3D structures and subsequent analysis, such as predicting binding affinities. google.com While homology modeling can generate 3D models, it is important to note that predicting a conformational ensemble requires more advanced simulation techniques. biorxiv.org
Analysis of the Cyclic Cystine Knot (CCK) Scaffold and its Contribution to Stability
The defining structural feature of cyclotides is the cyclic cystine knot (CCK) motif. oup.comresearchgate.net This motif is formed by the head-to-tail cyclic backbone and three disulfide bonds that create a knotted arrangement. nih.govoup.com Specifically, two disulfide bonds and their connecting backbone segments form a ring that is threaded by the third disulfide bond. oup.com In the native fold, disulfide bonds typically connect CysI-CysIV, CysII-CysV, and CysIII-CysVI. oup.com This unique topology confers exceptional stability to cyclotides, making them highly resistant to thermal, chemical, and enzymatic degradation. mdpi.comresearchgate.netresearchgate.net The intact CCK is crucial for maintaining the native fold and stability of cyclotides. oup.com Studies on mutated cyclotides with altered disulfide bonds have shown reduced stability and increased flexibility compared to their native counterparts. oup.com
Conformational Flexibility and Dynamics of Hypervariable Loop Regions
While the CCK scaffold provides a rigid core, the backbone segments between the conserved cysteine residues, known as loops, exhibit varying degrees of sequence diversity and conformational flexibility. uq.edu.aunih.gov Cyclotides contain six loops, numbered 1 to 6. oup.com Loops 1 and 4 are generally more conserved, while other loops, particularly loops 2, 3, 5, and 6, tend to be hypervariable in sequence among different cyclotides. uq.edu.aunih.gov This sequence variability in the loops contributes to the diverse biological activities observed in cyclotides. uq.edu.au The hypervariable loops are amenable to sequence variations and can tolerate substitutions, making them key regions for engineering cyclotides for various applications. nih.govresearchgate.net Loop 6 is often the most diverse in terms of both sequence and size. uq.edu.au
Computational and Biophysical Characterization of Structure-Function Relationships
Molecular Dynamics Simulations for Conformational States
Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational states and dynamics of cyclotides. nih.govstudylib.net MD simulations can explore the flexibility of the peptide backbone and side chains, providing information about the range of conformations a cyclotide can adopt in solution or in the presence of membranes or target molecules. biorxiv.orgstudylib.net These simulations can reveal how cyclotides interact with membranes, potentially leading to conformational changes in either the cyclotide or the membrane. nih.govstudylib.net MD simulations have been used to evaluate the stability of cyclotide-target interactions and to understand the molecular mechanisms underlying their biological activities, such as membrane disruption or interaction with specific proteins. nih.govnih.govfrontiersin.org While conventional MD simulations can be limited in exploring the full conformational space of cyclic peptides, enhanced sampling methods like replica-exchange MD and simulated tempering are employed to overcome these limitations. biorxiv.org
Correlation Between Sequence Variability and Conformational Mobility
The significant sequence variability observed in the loops of cyclotides, while the core cystine knot remains conserved, suggests a direct correlation between sequence composition and conformational mobility within these regions. Cyclotides are often described as natural combinatorial peptide libraries, where extensive sequence variations are tolerated within the stable framework of the cyclic cystine knot. This inherent variability allows for diversification of function while maintaining structural integrity.
Variations in sequence among different Hyfl peptides (Hyfl A, B, C, D, E, F, I, J, K, L, M, N, O, P), particularly in their loop regions, would lead to distinct patterns of conformational mobility. These differences in dynamics can, in turn, impact their binding to specific targets and their biological activities. For example, altered loop conformations due to sequence changes could affect the presentation of key residues involved in molecular recognition. The correlation between sequence variability and conformational mobility is a fundamental aspect of protein science, where even single amino acid changes can sometimes lead to significant alterations in protein dynamics and function. While specific experimental data quantifying the precise impact of each substitution in Hyfl C on its conformational mobility is limited in the provided sources, the principles established for other proteins and peptides, combined with the observed sequence diversity in cyclotides, strongly support this correlation. The conserved cysteine framework provides a stable scaffold, while the variable loops allow for fine-tuning of conformational flexibility and interaction surfaces, enabling the diverse biological activities observed in the cyclotide family.
Molecular Mechanisms of Action and Biological Activities Non Clinical
Interaction with Biological Membranes and Membrane Disruption Mechanisms
A key proposed mechanism of action for cyclotides, including Hyfl C, involves the disruption of biological membranes. This interaction is believed to mediate their effects, particularly their insecticidal properties. Studies on the membrane interactions of other cyclotides, such as kalata B1 and kalata B6, using model membrane systems support this mechanism. Specifically, this compound has been reported to disrupt the cell walls and membranes of fungi, contributing to the destruction of spores in germinated conidia of species like Aspergillus niger and Bipolaris sorokiniana.
Receptor-Ligand Interactions and Signaling Pathway Modulation
Certain cyclotides, including those with amino acid compositions similar to this compound, have demonstrated the ability to modulate receptor activity, particularly G protein-coupled receptors (GPCRs).
G Protein-Coupled Receptor (GPCR) Modulation (e.g., Cannabinoid Receptors)
This compound is mentioned in the context of cyclotides that function as macrocyclic peptide modulators of the cannabinoid 2 receptor (CB2R), a significant GPCR. While direct binding data for this compound to CB2R is not explicitly detailed in the available information, other cyclotides with similar structural features, such as vodo-C1 (which also contains three Glu residues), have been identified as plant-derived peptide agonists of CB2R. This places this compound within a group of cyclotides recognized for their potential to interact with and modulate cannabinoid receptor signaling pathways.
Chemokine Receptor Antagonism (e.g., CXCR4)
Cyclotides are being investigated as potential frameworks for developing antagonists targeting chemokine receptors, such as CXCR4. CXCR4 is a GPCR activated by the cytokine CXCL12 and plays roles in various physiological and pathological processes, including HIV entry into cells. Research indicates the potential for creating anti-cancer and anti-HIV therapeutics by grafting CXCR4 antagonist peptides onto cyclotide scaffolds. This compound is listed among cyclotides in studies discussing cyclotide-based CXCR4 antagonists, suggesting its relevance in this area of research, although specific antagonism data for this compound itself is not provided.
Enzymatic Inhibition Activities (e.g., Protease Inhibition)
Diverse Bioactivity Profiles
Beyond specific receptor or enzyme interactions, this compound and other cyclotides display a broad spectrum of biological activities. These include antimicrobial, insecticidal, cytotoxic, antiviral (specifically against HIV), protease inhibitory, and even hormone-like effects. This compound has demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, causing rapid aggregation. It also exhibits antifungal activity, disrupting fungal cell walls and membranes, leading to vacuolization in germinated macro- and microconidia of Fusarium oxysporum, F. graminearum, and F. culmorum, and strongly inhibiting the growth of P. infestans.
Insecticidal Mechanisms
Cyclotides are understood to function as insecticidal agents in plants. The primary mechanism underlying their insecticidal activity is believed to be the disruption of biological membranes. This membrane-disrupting property allows cyclotides to exert toxic effects on insects, contributing to plant defense.
Antimicrobial Modalities (as Plant Defensins)
This compound functions as a plant defensin (B1577277) and has demonstrated antimicrobial activity. nih.gov Plant defensins are integral components of the innate immune system in plants, contributing to defense against pathogens such as fungi and bacteria. These peptides are typically small, cationic, and cysteine-rich, with a conserved structural scaffold stabilized by disulfide bonds.
Research indicates that this compound causes a rapid aggregation of both Gram-positive and Gram-negative bacteria. nih.gov However, this bacterial aggregation does not appear to be directly correlated with its antimicrobial activity. nih.gov While the precise molecular mechanisms of this compound's antimicrobial action are a subject of ongoing research, plant defensins in general exert their effects through diverse mechanisms. These can involve interactions with specific lipid structures on microbial cell surfaces, leading to membrane permeabilization or disruption. Some plant defensins may also be internalized by microbial cells to interact with intracellular targets.
Data on the minimum inhibitory concentrations (MICs) for this compound against specific microorganisms were not found in the DRAMP database entry. nih.govnih.gov However, the reported antimicrobial activity suggests its role in plant defense against bacterial threats. nih.govnih.gov
Antiviral Mechanisms (e.g., Anti-HIV Activity)
In addition to its antimicrobial effects, this compound has been reported to possess antiviral activity, notably against Human Immunodeficiency Virus type 1 (HIV-1). nih.gov Plant defensins and cyclotides, in general, have been explored for their potential antiviral properties.
Studies have indicated that this compound exhibits anti-HIV activity with an EC50 value of 130 nM against HIV-1. nih.gov The mechanisms by which plant defensins, including cyclotides like this compound, exert antiviral effects can vary. These mechanisms may involve preventing the virus from binding to target cell receptors, or by interfering with internal viral components or processes such as replication or transcription.
For instance, some cyclic defensins have been shown to inhibit HIV-1 entry by binding to viral envelope glycoproteins like gp120 and cellular receptors like CD4, or by interacting with gp41 to block viral fusion with the host cell membrane. Other plant defensins have demonstrated the ability to inhibit HIV-1 reverse transcriptase, an enzyme essential for viral replication. While the specific detailed mechanism of this compound's anti-HIV activity at the molecular level requires further elucidation, its classification as a cyclotide and plant defensin with reported anti-HIV activity aligns it with peptides known to interfere with viral infection at various stages. nih.gov
Compound Information
| Compound Name | PubChem CID | UniProt ID |
| This compound | Not readily available | P84649 |
Data Tables
While specific quantitative data like MIC values for a broad spectrum of microbes were not detailed for this compound in the search results, the reported anti-HIV activity includes a specific EC50 value.
Table 1: Anti-HIV-1 Activity of this compound
| Target Virus | Assay Type | EC50 (nM) | Reference |
| HIV-1 | Not specified | 130 | nih.gov |
Chemical Synthesis and Bioengineering of Hyfl C and Cyclotide Analogues
Strategies for De Novo Chemical Synthesis of Cyclotides
Chemical synthesis provides a versatile route to produce native cyclotides and engineered analogues, allowing for the incorporation of non-natural amino acids and modifications. Solid-phase peptide synthesis (SPPS) is a cornerstone technology in this process. kahedu.edu.inresearchgate.net
Solid-Phase Peptide Synthesis Techniques
SPPS is widely used for assembling linear cyclotide precursors on a solid support. Both Boc- (tert-butyloxycarbonyl) and Fmoc- (9H-fluoren-9-ylmethoxycarbonyl) based chemistries have been employed. kahedu.edu.inresearchgate.netresearchgate.net Fmoc-based SPPS is often preferred due to its milder conditions and compatibility with automated synthesizers, although Boc-based SPPS can be advantageous for certain peptides or those with base-labile moieties. researchgate.net The linear peptide precursors are typically assembled on a resin, such as 2-chlorotrityl chloride (2-CTC) resin for Fmoc chemistry, which allows for mild cleavage of the protected peptide. researchgate.net
N-to-C-Terminal Backbone Cyclization Methods
Following linear synthesis, the peptide backbone must be cyclized to form the characteristic head-to-tail linkage. Native chemical ligation (NCL) is a prominent strategy for achieving this. kahedu.edu.inresearchgate.netresearchgate.net This method typically involves the reaction of a linear peptide precursor with an N-terminal cysteine and a C-terminal α-thioester. researchgate.net The thioester can be generated during SPPS using specific linkers. researchgate.net
Enzymatic methods have also emerged as powerful tools for backbone cyclization, mimicking the natural biosynthesis process. Asparaginyl endopeptidases (AEPs) are key enzymes in plants that catalyze the head-to-tail cyclization of cyclotide precursors through a transpeptidation reaction. kahedu.edu.inresearchgate.net Other enzymes, such as trypsin and sortase transpeptidases, have also been successfully repurposed for in vitro cyclization of cyclotide precursors. kahedu.edu.in
Optimization of Oxidative Folding Pathways
After backbone cyclization, the six cysteine residues in cyclotides must form the correct three disulfide bonds to achieve the native, biologically active conformation and the cyclic cystine knot. This oxidative folding step is often critical and can be challenging due to the potential for misfolding and aggregation. Significant efforts have been dedicated to optimizing oxidative folding conditions to maximize the yield of the native isomer.
Folding conditions often involve the use of redox buffers containing reduced and oxidized thiol reagents, such as GSH/GSSG, and can be influenced by factors like peptide concentration, temperature, and the presence of organic co-solvents like DMSO or isopropanol. The folding pathways can differ between cyclotide subfamilies, such as Möbius and bracelet cyclotides, with bracelet cyclotides sometimes exhibiting more complex folding landscapes requiring specific strategies like selective cysteine protection. Introducing structural elements, such as a β-turn mimic in loop 5, has been shown to improve the folding efficiency of different cyclotide classes.
Recombinant Expression and Biosynthesis Systems for Cyclotides
Recombinant DNA technology offers an alternative approach for producing cyclotides, particularly for scaling up production and facilitating the creation of diverse libraries.
Cell-Based Expression Using Modified Protein Splicing Units
Cyclotides can be produced recombinantly in various expression systems, including bacteria and eukaryotic cells, by utilizing modified protein splicing units known as inteins. nih.gov Inteins are protein sequences that can catalyze their own excision from a precursor protein and ligate the flanking sequences (exteins). nih.gov By fusing a linear cyclotide sequence between modified intein domains, the intein can mediate the head-to-tail cyclization of the cyclotide in vivo or in vitro. nih.gov This approach has been successfully applied to produce bioactive cyclotides in both prokaryotic and eukaryotic hosts. nih.gov
Genetic Engineering for Enhanced Production and Sequence Variation
Genetic engineering plays a crucial role in optimizing cyclotide production and generating sequence variants. This involves designing synthetic genes encoding cyclotide precursors, often including propeptide regions that facilitate correct folding and processing. Strategies include expressing cyclotide genes in microbial systems or incorporating them into plant genomes to create transgenic plants capable of producing cyclotides.
Introduction of Unnatural Amino Acids and Site-Specific Chemical Modifications
The incorporation of unnatural amino acids (UAAs) and the implementation of site-specific chemical modifications are powerful strategies employed to enhance the properties and expand the functionality of cyclotides. These modifications can improve stability, introduce new chemical handles for conjugation, alter biological activity, or facilitate studies of structure-activity relationships and mechanisms of action.
Introduction of Unnatural Amino Acids: Unnatural amino acids can be introduced into cyclotides through both chemical synthesis and bioengineering approaches. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS) using techniques like Fmoc or Boc chemistry followed by native chemical ligation (NCL), allows for the direct incorporation of a wide variety of UAAs at specific positions within the peptide chain. americanelements.commpg.denih.govfishersci.ca This approach offers significant flexibility in the types of UAAs that can be introduced, including D-amino acids which can enhance proteolytic stability. nih.gov
Bioengineering methods, such as the use of orthogonal tRNA/aminoacyl-tRNA synthetase pairs in expression systems like E. coli, enable the site-specific incorporation of UAAs during ribosomal synthesis. americanelements.comnih.govuni.luwikipedia.org This technique typically involves reassigning a stop codon (e.g., the amber codon UAG) to encode a UAA, allowing its insertion at a desired site within the protein sequence in response to that codon. nih.govuni.lubotanyjournals.comachemblock.com While this method can be highly efficient for in-cell production, the efficiency of incorporation can vary depending on the specific site and UAA. nih.gov Examples of UAAs that have been incorporated into cyclotides or other proteins using these methods include p-methyxyphenylalanine, p-azidophenylalanine, and L-(7-hydroxycoumarin-4-yl)ethylglycine. nih.govuni.luuq.edu.aunih.govd-nb.info These UAAs can introduce functionalities such as photo-cross-linking (p-azidophenylalanine) or fluorescence (L-(7-hydroxycoumarin-4-yl)ethylglycine), useful for studying protein interactions or cellular uptake. nih.govuni.luwikipedia.orguq.edu.aunih.govd-nb.infofishersci.caglpbio.com
Site-Specific Chemical Modifications: Beyond direct UAA incorporation during synthesis, site-specific chemical modifications can be performed on purified cyclotides. These modifications target specific functional groups on amino acid side chains or the peptide backbone. For instance, chemical modification of residues like glutamic acid or arginine in cycloviolacin O2 has been reported. fishersci.ca These modifications can be used to attach labels (e.g., fluorescent dyes like Alexa Fluor 488 or tags like biotin) for tracking or to introduce bio-orthogonal reactive groups for further conjugation via click chemistry or other methods. nih.govuni.luwikipedia.orgfishersci.caamericanelements.com The ability to perform site-specific modifications allows for fine-tuning of cyclotide properties and the creation of sophisticated chemical probes. wikipedia.orgfishersci.ca
The combination of UAA incorporation and site-specific chemical modifications provides a versatile toolkit for generating cyclotide analogues with tailored properties for various research and potential therapeutic applications.
Here is a table summarizing some unnatural amino acids and their applications in peptide modification:
| Unnatural Amino Acid | Potential Application(s) |
| p-Azidophenylalanine | Photo-cross-linking, Bio-orthogonal chemistry |
| L-(7-Hydroxycoumarin-4-yl)ethylglycine | Fluorescent labeling, Probing protein environment |
| p-Acetylphenylalanine | Bio-orthogonal chemistry (e.g., oxime ligation) |
| D-Amino acids | Increased proteolytic stability |
| Trifluoromethyl bicyclopentylglycine | Probing interactions with biomolecules |
Design of Cyclotide-Based Peptide Scaffolds for Bioactive Development
The inherent structural features of cyclotides, particularly their cyclic backbone and stabilizing CCK motif, make them exceptional scaffolds for the design and development of novel bioactive peptides. The CCK motif, formed by three disulfide bonds creating a knotted topology, provides remarkable rigidity and resistance to thermal, chemical, and enzymatic degradation, properties often lacking in linear peptides. mpg.denih.govnih.govguidetopharmacology.orgnih.govfrontiersin.orgresearchgate.net
The cyclotide scaffold is highly tolerant to sequence variations, particularly in the loops connecting the conserved cysteine residues. rna-society.orgamericanelements.comnih.govnih.gov This amenability to sequence engineering allows for the grafting of bioactive peptide epitopes into these loop regions while largely preserving the stable cyclotide fold. nih.govguidetopharmacology.orgnih.govfrontiersin.orgchem960.com This "grafting" approach is a key strategy for transferring the desired biological activity of a linear peptide onto the stable cyclotide framework, thereby improving its pharmacokinetic properties, such as in vivo stability and potential for oral activity or cell penetration. guidetopharmacology.orgnih.govchem960.com
Research findings demonstrate the successful application of cyclotide scaffolds in developing peptides with diverse activities. By grafting sequences into cyclotide loops, researchers have generated analogues targeting various biological targets, including G protein-coupled receptors (GPCRs) and proteases. guidetopharmacology.orgnih.govchem960.comidrblab.net For example, cyclotides from the trypsin inhibitor subfamily, like MCoTI-II, have been engineered to inhibit specific proteases by modifying their loops. nih.gov The ability of some cyclotides to penetrate cell membranes further expands their utility as scaffolds for delivering bioactive epitopes to intracellular targets. fishersci.canih.gov
The design process often involves selecting a cyclotide scaffold (e.g., kalata B1 or MCoTI-II) and identifying appropriate loop regions for grafting based on structural information and functional considerations. guidetopharmacology.orgnih.govchem960.com Libraries of grafted cyclotides can be generated through chemical synthesis or bioengineering and then screened for desired activity. nih.govuq.edu.au The stability and constrained nature of the cyclotide scaffold can lead to enhanced affinity and selectivity of the grafted epitope for its target. fishersci.caguidetopharmacology.orgnih.gov
The use of cyclotide scaffolds represents a significant advancement in peptide drug design, offering a robust platform to overcome the limitations of traditional linear peptides and develop highly stable and potent bioactive molecules.
Here is a table illustrating examples of cyclotide scaffolds and their applications:
| Cyclotide Scaffold | Characteristics | Applications in Bioactive Development |
| Kalata B1 | Prototypical Möbius cyclotide, contains cis-Pro | Scaffold for grafting, studies of membrane interaction, potential therapeutics |
| MCoTI-II | Trypsin inhibitor cyclotide | Scaffold for protease inhibitors, studies of cell penetration |
| Cycloviolacin O2 | Bracelet cyclotide | Scaffold for peptides with antibacterial or cytotoxic activity |
Advanced Analytical and Characterization Methodologies in Cyclotide Research
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) plays a crucial role in the discovery, identification, and characterization of cyclotides. It allows for the determination of peptide masses and provides information about their sequences and modifications cloudfront.netnih.gov.
Tandem Mass Spectrometry (MS-MS) for Sequencing and Modification Analysis
Tandem mass spectrometry (MS-MS) is a powerful technique used to determine the amino acid sequence of peptides and identify post-translational modifications cloudfront.netnih.gov. In cyclotide research, MS-MS is essential for sequencing novel cyclotides after their isolation. For instance, the sequences of new cyclotides, including Hyfl C, from Hybanthus floribundus were determined by reduction, digestion, and subsequent tandem mass spectrometry analysis nih.gov. This process breaks down the peptide into smaller fragments, and the mass-to-charge ratios of these fragments are used to reconstruct the original amino acid sequence cloudfront.netnih.gov. MS-MS can also help identify unusual amino acid substitutions or modifications present in cyclotides nih.gov.
MALDI-TOF MS and LC-MS for Peptide Profiling and Characterization
Matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for peptide profiling and characterization in cyclotide research google.comnih.govuq.edu.au. LC-MS, which combines the separation power of liquid chromatography with the detection capability of mass spectrometry, is particularly valuable for analyzing complex mixtures of peptides extracted from plants google.comnih.govuq.edu.au. LC-MS traces can reveal the presence and relative abundance of different cyclotides in a sample, based on their unique mass-to-charge ratios and retention times nih.gov. Sample LC-MS traces of Hybanthus floribundus collections have shown variations in peptide concentration and diversity, with peaks corresponding to sequenced cyclotides like this compound being indicated nih.gov. MALDI-TOF MS is often used for rapid mass determination of peptides, providing initial information about the size of potential cyclotides uq.edu.au.
Chromatographic Separation Techniques (e.g., Reverse-Phase HPLC)
Chromatographic techniques are indispensable for the isolation and purification of cyclotides from crude plant extracts google.comnih.govuq.edu.au. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed method due to its ability to separate peptides based on their hydrophobicity google.comnih.govuq.edu.au. This allows researchers to obtain chromatographically pure cyclotides, such as this compound, from complex biological samples before further characterization by techniques like mass spectrometry nih.gov. The retention time of a cyclotide in RP-HPLC can also serve as a characteristic marker nih.gov.
Spectroscopic Analysis for Structural Features (e.g., NMR Spectroscopy)
Spectroscopic methods provide detailed information about the three-dimensional structure and dynamics of cyclotides cpu-bioinfor.orggoogle.com. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution structures of peptides cpu-bioinfor.orggoogle.com. While the DRAMP database indicates that structural information, including linear/cyclic state, N-terminal and C-terminal modifications, nonterminal modifications, unusual amino acids, stereochemistry, and the specific structure/bridge details for this compound are not yet included, NMR spectroscopy is routinely used in cyclotide research to elucidate the cyclic backbone and the arrangement of disulfide bonds that form the cystine knot cpu-bioinfor.orggoogle.com. This provides critical insights into the stable conformation of these molecules google.com.
Bioinformatics Tools for Sequence and Structural Analysis
Bioinformatics tools are essential for managing, analyzing, and comparing cyclotide sequences and structures google.comcpu-bioinfor.orgnih.govntu.edu.sg. They facilitate the identification of new cyclotides and the understanding of their evolutionary relationships and potential functions google.comcpu-bioinfor.orgnih.govntu.edu.sg.
Sequence Alignment and Homology Searching
Sequence alignment and homology searching are fundamental bioinformatics approaches used in cyclotide research nih.govgoogle.comcloudfront.netcpu-bioinfor.orgntu.edu.sg. By aligning the amino acid sequence of a newly discovered cyclotide, such as this compound (GSPRQCAETCFIGKCYTEELGCTCTAFLCMKN), with known cyclotide sequences in databases like Cybase, researchers can identify conserved regions, particularly the cysteine residues involved in disulfide bonds, and variable loops nih.govgoogle.comcloudfront.netcpu-bioinfor.orgntu.edu.sg. Homology searching helps to determine if the new cyclotide is related to previously identified peptides and can provide clues about its potential family or subfamily google.comcpu-bioinfor.orgntu.edu.sg. Sequence comparisons have revealed that this compound contains amino acid substitutions previously unseen in other cyclotides, highlighting the sequence diversity within this family nih.gov.
Phylogenetic Analysis and Evolutionary Tracing
Phylogenetic analysis and evolutionary tracing in cyclotide research aim to understand the relationships between different cyclotides, their distribution across plant species, and the evolutionary processes that have shaped their diversity and function. This compound, a cyclotide isolated from Hybanthus floribundus, a species within the Violaceae family, has been included in studies utilizing these methodologies. nih.govgoogle.com
This compound possesses a characteristic cyclic cystine knot (CCK) motif, formed by a head-to-tail cyclized peptide backbone and an interlocking arrangement of three disulfide bonds. google.comuq.edu.au Its amino acid sequence is GSPRQCAETCFIGKCYTEELGCTCTAFLCMKN. google.comntu.edu.sg Comparative sequence analysis has revealed that this compound contains certain amino acid substitutions, such as a Gln and Met in loop 6, Lys in loop 2, and tandem Glu residues in loop 3, which were previously considered uncommon in other known cyclotides. nih.gov Notably, this compound is one of only a few cyclotides identified to date that contain three glutamic acid (Glu) residues. researchgate.net
The sequence of this compound has been utilized in phylogenetic analyses alongside other cyclotide sequences and their precursors from various plant species, including those from the Violaceae family. ntu.edu.sgntu.edu.sgacs.org These studies often involve constructing phylogenetic trees based on sequence similarities to infer evolutionary relationships between different cyclotides and the plants they are found in. ntu.edu.sgntu.edu.sgdiva-portal.org The presence of unique sequence features in this compound, such as the multiple Glu residues and specific substitutions in its loops, makes it a point of interest in these evolutionary comparisons, highlighting the structural diversity that has evolved within the cyclotide family. nih.govresearchgate.net While specific detailed phylogenetic trees focusing solely on the evolutionary lineage of this compound were not found, its inclusion in broader analyses of cyclotide precursors contributes to understanding the evolutionary landscape of these peptides in plants like Hybanthus floribundus. ntu.edu.sgntu.edu.sgacs.org
In Vitro and Ex Vivo Bioassays for Functional Activity Assessment (Non-Clinical)
In vitro and ex vivo bioassays are crucial for assessing the functional activities of chemical compounds in a controlled laboratory setting, outside of a living organism (in vitro) or using tissues or cells derived from an organism (ex vivo). These non-clinical assessments help to elucidate the potential biological effects of compounds like this compound. nih.govjbtr.or.krnih.gov
Research has indicated that this compound possesses functional activities. Specifically, this compound has been reported to exhibit insecticidal and antimicrobial properties. rsc.org These activities are examples of non-clinical biological effects that contribute to the understanding of the potential roles of this compound, possibly related to plant defense mechanisms in Hybanthus floribundus. nih.govuq.edu.aursc.org
While this compound has been associated with these functional activities, detailed data from specific in vitro or ex vivo bioassays, such as minimum inhibitory concentrations (MIC) for antimicrobial activity against particular pathogens or half maximal effective concentration (EC50) values for insecticidal effects, were not extensively detailed in the provided search results. The reported activities indicate that this compound has been subjected to biological evaluation to determine its effects on insects and microbes. rsc.org Such non-clinical bioassays are fundamental steps in the characterization of naturally occurring peptides like cyclotides to understand their biological potential.
Future Research Directions and Translational Perspectives Non Clinical
Elucidation of Novel Cyclotide Sequences and Their Biological Functions
The discovery and characterization of novel cyclotide sequences remain a key area of research. Over 760 cyclotide sequences have been identified across five major plant families, making them the largest known group of cyclic peptides. nih.govacs.org It is estimated that there could be at least 50,000 different sequences of naturally occurring cyclotides. acs.org This vast sequence diversity is presumed to have evolved to target different pests. acs.org Transcriptomic analysis has led to the discovery of numerous novel precursor sequences, providing insights into the evolutionary link to structural diversity and allowing for classification based on sequence signatures from non-cyclotide domains. frontiersin.org The identification of new sequences provides valuable information about natural cyclotide diversity and the role of specific residues in determining structure and function. portlandpress.com Novel cyclotides discovered through these efforts have been associated with the emergence of new biological functions. frontiersin.org
Research into novel sequences also includes the characterization of their biological activities. Cyclotides exhibit a range of activities, including insecticidal, anthelmintic, antifouling, molluscicidal, and antimicrobial properties. xiahepublishing.comnih.govfrontiersin.org For instance, cycloviolacin cyclotides have demonstrated significant antimicrobial activity, with cycloviolacin O2 being particularly potent against various bacterial strains. nih.gov Studies on novel cyclotides from Viola odorata have used hemolytic activity as a marker to assess bioactivity, demonstrating that biological activity can vary with sequence. portlandpress.com Further research is needed to fully understand the diverse biological roles and potential applications of these newly discovered cyclotides.
Engineering Cyclotides for Enhanced Specificity and Potency
Engineering cyclotides for enhanced specificity and potency is a significant area of non-clinical research. The high tolerance of the cyclotide scaffold to sequence variations makes them amenable to modifications aimed at improving their properties. nih.govacs.orgxiahepublishing.comacs.orgnih.gov Combinatorial libraries of cyclotides are being used to facilitate rapid structure-activity relationship (SAR) studies and peptide engineering. contractlaboratory.com Researchers have generated semi-randomized libraries based on scaffolds like MCoTI-II and kalata B1 to screen for variants with improved selectivity or potency. contractlaboratory.com
Cyclotides have been engineered to target specific biological molecules. Examples include the development of engineered cyclotides that inhibit enzymes like trypsin or block ion channels. contractlaboratory.com They have also been engineered to target cancer cell surface receptors. contractlaboratory.com The plasticity of their intracysteine loop sequences allows for the introduction of new desired biological activities, often without compromising their exceptional stability. acs.orgacs.orgnih.gov For example, sequence substitutions in the loops of MCoTI-II or kalata B1 have been performed to target different proteases. acs.org Engineered MCoTI-II variants have been used to block the activation of pro-uPA by inhibiting matriptase. acs.org Studies have also demonstrated the potential to engineer cyclotides to antagonize intracellular proteins by improving their cellular internalization efficiency. frontiersin.org
Development of Cyclotide-Based Tools for Basic Chemical Biology Research
Cyclotides serve as valuable tools in basic chemical biology research due to their unique structural features and stability. nih.govacs.orgacs.org Their resistance to proteolytic degradation, high temperatures, and chemical denaturants makes them particularly useful. nih.govacs.orgacs.org Four main areas of application in chemical biology have been identified:
Probes of membrane binding: Native and mutated cyclotides are used to study the molecular basis of peptide-membrane interactions, as many of their biological activities involve membranes. nih.govacs.orgacs.orguq.edu.au
Probes of biosynthetic pathways: Synthetic cyclotide precursors and purified enzymes like asparaginyl endopeptidases (AEPs) are utilized to explore the mechanisms of enzymatic processing and cyclization. nih.govacs.orgacs.org AEPs are also being investigated for protein engineering applications due to their ability to perform site-specific ligation or cyclization. acs.org
Probes of protease specificity and function: Engineered cyclotides can be used as scaffolds to target specific proteases, allowing researchers to block the activity of individual proteases to determine their contribution to biological processes or to use them as labeled probes for detection. nih.govacs.orgacs.orguq.edu.au Their stability and multiple binding loops contribute to high affinity and selectivity. acs.orguq.edu.au
Probes of receptor binding and specificity: Cyclotides can be used to investigate receptor biology, with the potential for them to be developed as research tools for studying receptor interactions. nih.govacs.orgacs.orguq.edu.au
The small size of cyclotides, falling between traditional small molecules and protein-based biologics, allows them to probe receptors, membranes, and protein-protein interactions in distinct ways. acs.org
Applications in Sustainable Agrochemicals and Biopesticides
The natural insecticidal properties of cyclotides make them promising candidates for applications in sustainable agrochemicals and biopesticides. contractlaboratory.comnih.govacs.orgasbmb.orgnih.gov Cyclotides offer an environmentally friendly alternative to conventional synthetic pesticides, which are often associated with environmental toxicity and the development of pest resistance. nih.govacs.orgnih.gov Research has focused on their impact on potential crop pests, demonstrating potent insecticidal activity against various insects. nih.govacs.orgasbmb.org For example, cycloviolacin cyclotides from Viola odorata have shown insecticidal activity against aphids, affecting both insect biology (antibiosis) and behavior (antixenosis). nih.gov The cyclotide Cter M from Clitoria ternatea has been shown to cause larval growth retardation in Helicoverpa armigera. frontiersin.org
Advances in transgenic technology are opening new avenues for the sustainable deployment of cyclotides in pest management. nih.govacs.org This includes the potential for developing cyclotide-expressing crops. nih.govacs.org Ongoing research into the ecological roles and diverse bioactivities of cyclotides will further expand their potential applications in agriculture. nih.govacs.org Challenges in this area include achieving tissue-specific expression in plants to optimize pest resistance while minimizing impact on non-target organisms, addressing regulatory concerns regarding genetically modified organisms, and evaluating the risk of pest resistance evolution and potential off-target ecological effects. acs.org
Exploration of Cyclotides as Robust Scaffolds for Novel Peptide Design
Cyclotides are being explored extensively as robust molecular scaffolds for the design of novel peptides with tailored properties. xiahepublishing.comresearchgate.netnih.govresearchgate.net Their exceptional stability, conferred by the cyclic backbone and cystine knot, makes them ideal frameworks for stabilizing grafted peptide sequences that might otherwise be prone to degradation. nih.govacs.orgxiahepublishing.comresearchgate.netportlandpress.comacs.orgnih.govresearchgate.net This approach allows for the creation of peptides with enhanced stability and potentially improved bioavailability. nih.govnih.gov
Q & A
Basic Research Question
- Informed Consent: Disclose data usage for model training, even in anonymized/aggregated form.
- Data Storage: Use de-identified datasets stored in open-access repositories (e.g., Zenodo) with access controls .
Methodological Insight: - Ethics Review: Submit protocols to institutional review boards (IRBs) for approval, specifying how participant privacy is maintained during federated training .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
